9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-
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Overview
Description
10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one: is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photochemistry. This particular compound is characterized by the presence of a methoxyethoxy group attached to the acridine core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis begins with acridin-9(10H)-one as the core structure.
Functionalization: The acridin-9(10H)-one is then functionalized by introducing the 2-methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the acridine core is replaced by the 2-methoxyethoxy group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods: Industrial production of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of acridine N-oxides.
Reduction: Reduction reactions can convert the acridin-9(10H)-one to its corresponding dihydroacridine derivatives.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Acridine N-oxides.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound can be used as a fluorescent probe in analytical chemistry due to its photophysical properties.
Catalysis: It can serve as a catalyst or catalyst precursor in organic synthesis.
Biology:
DNA Intercalation: The acridine core allows the compound to intercalate into DNA, making it useful in studying DNA interactions and as a potential anticancer agent.
Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.
Medicine:
Anticancer Research: Due to its ability to interact with DNA, it is studied for its potential use in cancer therapy.
Diagnostic Imaging: Its fluorescent properties can be utilized in diagnostic imaging techniques.
Industry:
Material Science: The compound can be used in the development of organic electronic materials and light-emitting devices.
Mechanism of Action
The mechanism of action of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one primarily involves its interaction with biological macromolecules such as DNA. The acridine core intercalates between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the methoxyethoxy group may enhance the compound’s solubility and cellular uptake, further influencing its biological activity.
Comparison with Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial and anticancer properties.
9-Aminoacridine: Used as an antiseptic and in DNA research.
Uniqueness: 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one is unique due to the presence of the methoxyethoxy group, which can influence its solubility, reactivity, and biological activity. This functional group differentiates it from other acridine derivatives and may provide advantages in specific applications such as enhanced cellular uptake or improved interaction with biological targets.
Biological Activity
9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]- is a synthetic derivative of acridinone compounds, which are known for their diverse biological activities, particularly in the realms of anti-cancer and anti-malarial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]- can be summarized as follows:
- Molecular Formula : C₁₃H₁₅N₁O₃
- Molecular Weight : Approximately 235.27 g/mol
This compound features an acridinone core modified with a methoxyethoxy group at the 10 position, which may influence its solubility and biological activity.
Acridinones generally exert their biological effects through several mechanisms:
- Intercalation with DNA : Acridinones can intercalate into DNA, disrupting replication and transcription processes, which is crucial for their anti-cancer activity.
- Inhibition of Topoisomerase II : Many acridinones inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication, leading to apoptosis in cancer cells .
- Oxidative Stress Induction : Some studies indicate that acridinones can induce oxidative stress in cells, contributing to their cytotoxic effects against tumor cells .
Anticancer Activity
Recent studies have demonstrated that derivatives of acridinones exhibit significant anti-cancer properties. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. In one study, a related acridinone derivative exhibited an IC50 value of approximately 0.7 µM against CCRF-CEM cells, indicating potent antiproliferative activity .
- Mechanism of Action : The anticancer effects are believed to stem from the induction of apoptosis via the activation of caspases and disruption of mitochondrial function .
Antimalarial Activity
Acridines and their derivatives have been extensively studied for their antimalarial properties:
- Potent Inhibitors : The compound's structural analogues have demonstrated strong antiplasmodial activity. For example, certain derivatives exhibited IC50 values in the low nanomolar range against chloroquine-resistant strains of Plasmodium falciparum .
- Mechanisms : The antimalarial activity may involve inhibition of heme polymerization and mitochondrial targeting within the parasite .
Case Studies
- Study on Anticancer Efficacy :
- Study on Antimalarial Properties :
Data Summary
Properties
CAS No. |
147643-41-2 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
10-(2-methoxyethoxymethyl)acridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-20-10-11-21-12-18-15-8-4-2-6-13(15)17(19)14-7-3-5-9-16(14)18/h2-9H,10-12H2,1H3 |
InChI Key |
GZVAFHHEQOEIHT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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